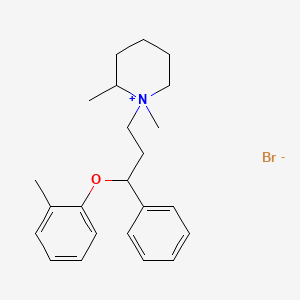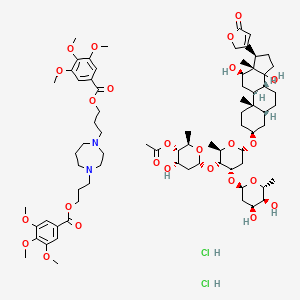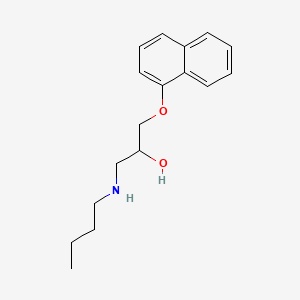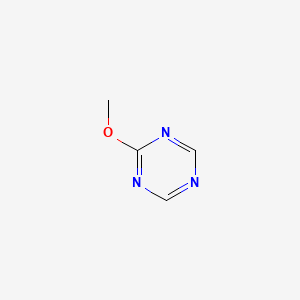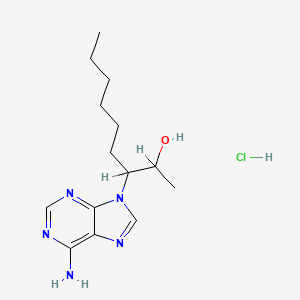
rac erythro-9-(2-Hydroxy-3-nonyl)adenine, Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: EHNA Hydrochloride is synthesized through a multi-step process involving the reaction of adenine derivatives with nonyl alcohol under specific conditions. The reaction typically involves the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of EHNA Hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: EHNA Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
EHNA Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving enzyme inhibition and cellular processes.
Medicine: Investigated for its potential therapeutic effects in antiviral, antitumor, and antiarrhythmic treatments.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
EHNA Hydrochloride exerts its effects by inhibiting the activity of cyclic nucleotide phosphodiesterase 2 (PDE2) and adenosine deaminase (ADA). This inhibition leads to an increase in cyclic GMP levels and a decrease in adenosine degradation, resulting in various pharmacological responses such as antiviral, antitumor, and antiarrhythmic effects .
Comparison with Similar Compounds
- Erythro-9-(2-Hydroxy-3-nonyl)adenine
- Erythro-9-Amino-β-hexyl-α-methyl-9H-purine-9-ethanol
Comparison: EHNA Hydrochloride is unique due to its dual inhibitory action on PDE2 and ADA, which is not commonly observed in similar compounds. This dual inhibition makes it particularly effective in mediating diverse pharmacological responses .
Properties
Molecular Formula |
C14H24ClN5O |
|---|---|
Molecular Weight |
313.82 g/mol |
IUPAC Name |
3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H |
InChI Key |
VVDXNJRUNJMYOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl |
Synonyms |
9-(2-hydroxy-3-nonyl)adenine 9-(2-hydroxy-3-nonyl)adenine hydrochloride 9-(2-hydroxy-3-nonyl)adenine monohycrochloride 9-(2-hydroxy-3-nonyl)adenine monohycrochloride, (erythro-R*,S*)-isomer 9-(2-hydroxy-3-nonyl)adenine oxalate (2:1) 9-(2-hydroxy-3-nonyl)adenine oxalate (2:1), (erythro-R*,R*)-isomer 9-(2-hydroxy-3-nonyl)adenine, (R*,S*)-(+-)-isomer 9-(2-hydroxy-3-nonyl)adenine, (R*,S*)-isomer 9-(2-hydroxy-3-nonyl)adenine, (R-(R*,R*))-isomer 9-(2-hydroxy-3-nonyl)adenine, (R-(R*,S*))-isomer 9-(2-hydroxy-3-nonyl)adenine, (S-(R*,R*))-isomer 9-(2-hydroxy-3-nonyl)adenine, (S-(R*,S*))-isomer EHNA erythro-9-(2-hydroxy-3-nonyl)adenine erythro-9-(2-hydroxynon-3-yl)adenine erythro-9-(3-(2-hydroxynonyl))adenine threo-9-(2-hydroxy-3-nonyl)adenine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


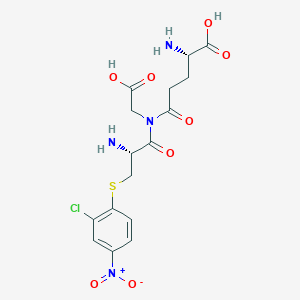
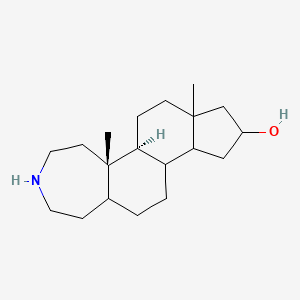
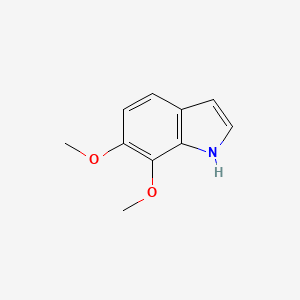
![[(3S,4S)-3,4-dihydroxy-2,5-dioxo-6-phosphonooxyhexyl] dihydrogen phosphate](/img/structure/B1199489.png)
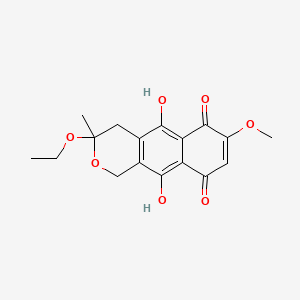
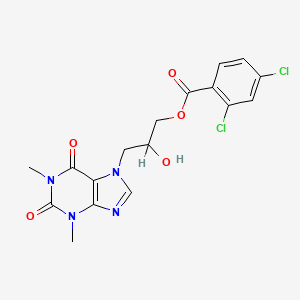
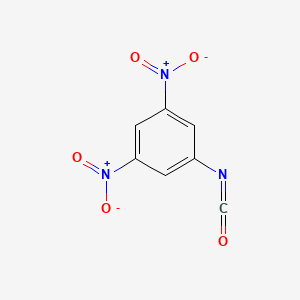

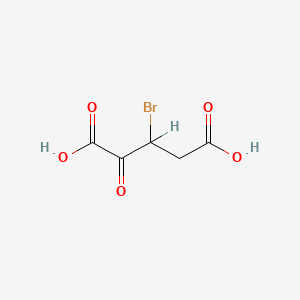
![(13R,16S)-12,12,16-Trimethyl-10,19,22-triazahexacyclo[13.5.2.01,13.03,11.04,9.015,19]docosa-3(11),4,6,8-tetraen-21-one](/img/structure/B1199500.png)
